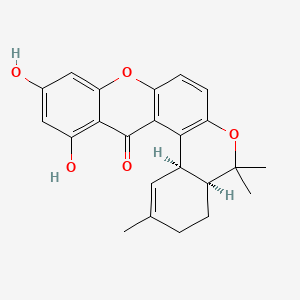
N-Desmethylterbinafine
Übersicht
Beschreibung
N-Desmethylterbinafine belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. N-Desmethylterbinafine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylterbinafine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethylterbinafine is primarily located in the cytoplasm and membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Animals
One of the significant research areas of N-Desmethylterbinafine involves its pharmacokinetics in different animal species. For example, a study assessed the pharmacokinetics of orally administered terbinafine (from which N-Desmethylterbinafine is a metabolite) in horses and Greyhound dogs. This research aimed to understand how the drug and its metabolites, including N-Desmethylterbinafine, are processed in these animals. Such studies are crucial for developing veterinary applications of the drug and understanding its metabolic pathways in different species (Williams, Davis, & Kukanich, 2011).
Molecular Imprinting and Bio-Mimetic Sensors
Another interesting application of N-Desmethylterbinafine in scientific research is in the field of molecular imprinting and the development of bio-mimetic sensors. Molecular imprinting technology, which creates selective molecular recognition sites in a polymer, can potentially incorporate molecules like N-Desmethylterbinafine. This technology has applications in areas like drug delivery, diagnostics, and environmental monitoring. Research in this domain focuses on how substances like N-Desmethylterbinafine can be used to create more effective bio-mimetic materials (Algieri, Drioli, Guzzo, & Donato, 2014).
Drug Resistance Research
In the context of antimicrobial resistance, N-Desmethylterbinafine's role is significant. A study explored how specific mutations in the squalene epoxidase gene in clinical isolates of Trichophyton, a type of fungus, can lead to terbinafine resistance. Understanding the metabolic pathways and resistance mechanisms involving metabolites like N-Desmethylterbinafine is crucial for developing new antifungal strategies and understanding drug resistance (Yamada et al., 2017).
Genotoxic Evaluation in Human Cells
Research has also been conducted to evaluate the genotoxic effects of terbinafine, and by extension, its metabolites like N-Desmethylterbinafine, in human cells. One study assessed its potential genotoxicity in human peripheral blood lymphocytes, which is essential for understanding the safety profile of the drug and its metabolites in human medical applications (Tolomeotti et al., 2015).
Eigenschaften
IUPAC Name |
(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJZLXQHMWUCIC-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99450-97-2, 99473-11-7 | |
| Record name | Desmethylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099450972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


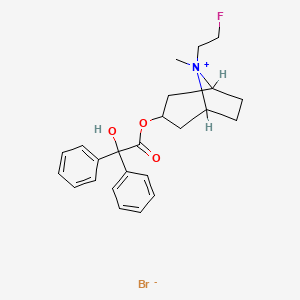
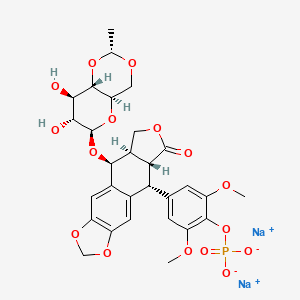
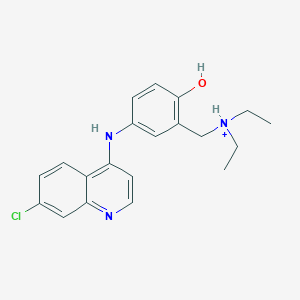


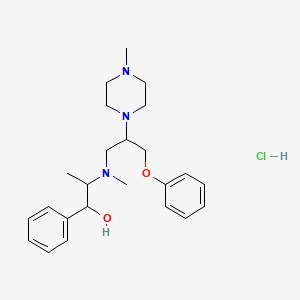
![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)


